
5-Bromo-2-(difluoromethyl)-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(difluoromethyl)-3-methoxypyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-3-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through the use of difluoromethyl sulfonium salts.
Methoxylation: The methoxy group is typically introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize selectivity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-2-(difluoromethyl)-3-methoxypyridine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and methoxy groups on biological activity. It serves as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance metabolic stability, while the methoxy group can influence binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)-3-methoxypyridine
- 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine
- 5-Bromo-2-(difluoromethyl)-3-ethoxypyridine
Uniqueness
Compared to similar compounds, 5-Bromo-2-(difluoromethyl)-3-methoxypyridine offers a unique combination of electronic effects from the difluoromethyl group and steric effects from the methoxy group. This combination can result in distinct reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H6BrF2NO |
|---|---|
Molekulargewicht |
238.03 g/mol |
IUPAC-Name |
5-bromo-2-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-5-2-4(8)3-11-6(5)7(9)10/h2-3,7H,1H3 |
InChI-Schlüssel |
QYUYUHVEOZZMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


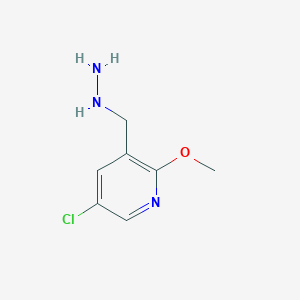
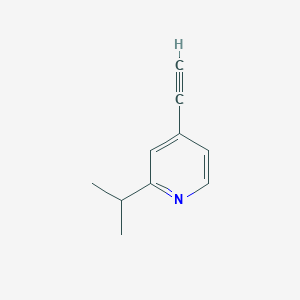
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)





![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)

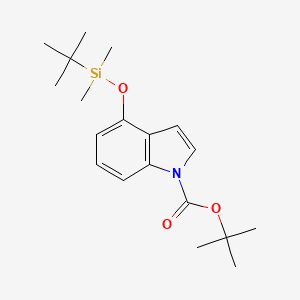
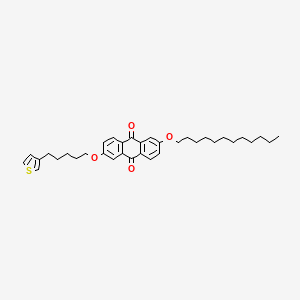
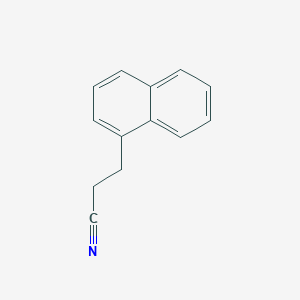
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
